

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC phase transition temperature

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Compound of Interest

1-Oleoyl-2-palmitoyl-sn-glycero-3PC

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This technical guide provides a comprehensive overview of the phase transition temperature of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC), a monounsaturated phospholipid of significant interest in membrane biophysics and drug delivery systems.

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine with a palmitic acid (16:0) at the sn-2 position and an oleic acid (18:1) at the sn-1 position. This asymmetric acyl chain composition results in a low phase transition temperature, rendering POPC bilayers in a fluid, liquid-crystalline state under physiological conditions. The phase behavior of POPC is a critical determinant of membrane properties such as fluidity, permeability, and the function of embedded proteins. Understanding the thermodynamics of its phase transition is crucial for the rational design of lipid-based drug delivery vehicles and for elucidating the intricate dynamics of biological membranes.

Phase Transition Temperature of POPC

The main phase transition of a lipid bilayer is the transformation from a tightly packed, ordered gel phase (L β) to a more fluid, disordered liquid-crystalline phase (L α). This transition is



characterized by the main phase transition temperature (Tm). For pure POPC, this transition occurs at sub-zero temperatures.

Lipid Composition	Phase Transition Temperature (Tm)	Technique	Reference
Pure POPC	-2 °C to -7 °C	Differential Scanning Calorimetry (DSC)	[1][2]
Pure POPC	-5 °C	Small-Angle X-ray Scattering (SAXS)	[3]
POPC with 5 mol% C18-ceramide	Broad endothermic peaks at ~25 °C and ~35 °C	Differential Scanning Calorimetry (DSC)	[1]
POPC with 10 mol% C18-ceramide	Broad peak centered at ~40 °C	Differential Scanning Calorimetry (DSC)	[1]

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4] It is a primary method for determining the phase transition temperature of lipids.[5][6]

Objective: To determine the main phase transition temperature (Tm) of POPC liposomes.

Materials:

- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) powder
- Buffer solution (e.g., phosphate-buffered saline, PBS)
- Chloroform



- · Nitrogen gas stream
- Differential Scanning Calorimeter with hermetic aluminum pans

Methodology:

- Liposome Preparation:
 - Dissolve a known quantity of POPC in chloroform in a round-bottom flask.
 - Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.
 - Hydrate the lipid film with the desired buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
 - For unilamellar vesicles, the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by sonication.
- DSC Sample Preparation:
 - Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum DSC pan.
 - Seal the pan to prevent any evaporation during the experiment.
 - Prepare a reference pan containing the same volume of buffer solution as the sample pan.
- DSC Measurement:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a temperature well below the expected Tm of POPC (e.g., -20 °C).
 - Initiate a heating scan at a controlled rate (e.g., 0.5–2 °C/min) over a temperature range that encompasses the phase transition (e.g., -20 °C to 20 °C).[7]



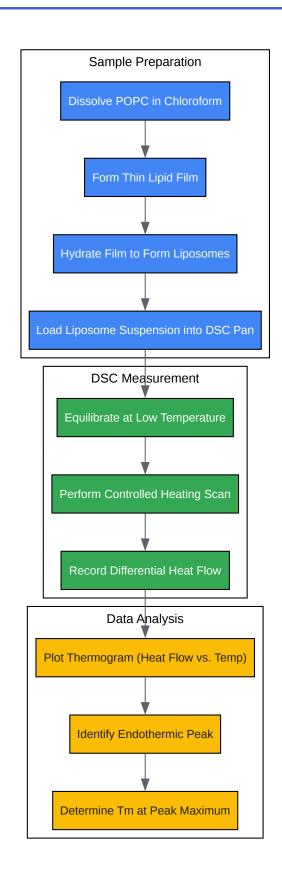
 Record the differential heat flow between the sample and reference pans as a function of temperature.

• Data Analysis:

- The phase transition will be visible as an endothermic peak in the DSC thermogram.
- The temperature at the peak maximum of this endotherm is taken as the main phase transition temperature (Tm).
- \circ The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Experimental Workflow





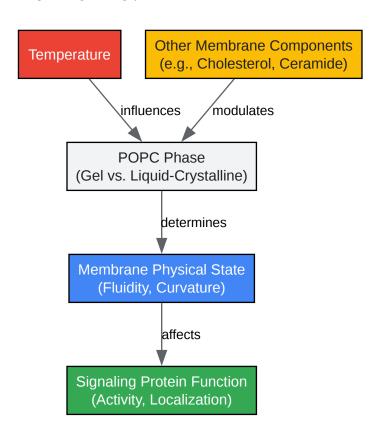
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Caption: Workflow for determining the phase transition temperature of POPC using DSC.



Signaling Pathways and Logical Relationships

While POPC itself is not a direct signaling molecule, its biophysical state is integral to the function of membrane-associated signaling proteins. The fluidity of the POPC-containing membrane, dictated by its phase, influences the diffusion, conformation, and interaction of these proteins. For instance, alterations in membrane properties due to changes in lipid composition, including the presence of lipids like ceramides, can modulate signaling pathways by affecting the partitioning of signaling proteins into different membrane domains.[1]



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Caption: Factors influencing POPC phase and its impact on membrane protein function.

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